molecular formula C28H32ClN3O8S B000178 Prochlorperazine maleate CAS No. 84-02-6

Prochlorperazine maleate

Cat. No. B000178
CAS RN: 84-02-6
M. Wt: 606.1 g/mol
InChI Key: DSKIOWHQLUWFLG-SPIKMXEPSA-N
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Description

Prochlorperazine Maleate is a medication used to treat severe nausea and vomiting from certain causes, such as after surgery or cancer treatment . It belongs to a class of drugs known as phenothiazines . It is also used for the short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia .


Synthesis Analysis

Prochlorperazine can be synthesized by the reaction of 2-chloro-10H-phenothiazine and 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium amide .


Molecular Structure Analysis

Prochlorperazine Maleate is designated chemically as 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine . Its molecular formula is C20H24ClN3S .


Chemical Reactions Analysis

Prochlorperazine Maleate reacts with 1-naphthylamine and sodium nitrite, after heating for 110s at 80°C to give an orange-red color having maximum absorbance at 460nm .


Physical And Chemical Properties Analysis

Prochlorperazine Maleate is a poorly water-soluble drug . Its bioavailability is about 12.5% . The solubility and dissolution rate of Prochlorperazine Maleate can be improved by preparing nanoparticles using a wet media milling method .

Scientific Research Applications

Enhancement of Solubility and Dissolution Rate

Prochlorperazine maleate (PCM) is known for its poor water solubility, which poses challenges in pharmaceutical formulations. Research has focused on improving its solubility and dissolution rate by preparing nanoparticles using the wet media milling method. Significant factors affecting the nanoparticle properties were identified using a Plackett–Burman design, followed by optimization with a Box–Behnken design. The optimized nanoparticles showed a significant improvement in dissolution rate, which is crucial for enhancing bioavailability .

Antiemetic Application in Chemotherapy

PCM’s primary use in clinical settings is as an antiemetic, particularly effective in managing nausea and vomiting induced by chemotherapy. Its efficacy in this application is due to its antagonistic action on dopamine receptors, which are implicated in the emetic response. By mitigating these side effects of cancer treatment, PCM improves patient comfort and treatment adherence .

Treatment of Psychotic Disorders

As a phenothiazine derivative, PCM exhibits antipsychotic properties, making it useful in the treatment of various psychotic disorders. It acts as a dopamine D2 receptor antagonist, which is beneficial in conditions like schizophrenia and bipolar disorder. The compound’s ability to modulate dopamine activity is central to its therapeutic effect in these cases .

Management of Migraine Headaches

PCM has been employed in the management of migraine headaches. Its mechanism of action for this application is not fully understood but is believed to involve its central anti-dopaminergic effects. This application highlights PCM’s potential beyond its primary antiemetic use .

Solid-State Stability Analysis

The solid-state stability of PCM is a critical aspect of its formulation. Studies have compared the stability of PCM dimaleate with other compounds, revealing that PCM dimaleate exhibits better stability. This is likely due to the solid-state structure and intermolecular bonding, which are important for the compound’s shelf life and efficacy .

Fast Dissolving Tablet Formulation

The formulation of fast dissolving tablets (FDTs) of PCM is another area of research. FDTs offer the advantage of rapid disintegration and absorption, which can be particularly beneficial for patients who have difficulty swallowing conventional tablets. This form of PCM can provide quick relief from symptoms, enhancing the patient experience .

Antihistaminic and Anticholinergic Research

PCM’s antihistaminic and anticholinergic properties have been explored for potential applications in allergic reactions and in the modulation of the cholinergic system. These properties could lead to new therapeutic strategies for conditions mediated by histamine and acetylcholine .

Novel Drug Delivery Systems

Finally, PCM is being studied for its incorporation into novel drug delivery systems, such as transdermal patches or sustained-release formulations. These systems aim to improve patient compliance, reduce dosing frequency, and maintain steady drug levels in the bloodstream .

Mechanism of Action

Target of Action

Prochlorperazine Dimaleate primarily targets the D2 dopamine receptors in the brain . These receptors play a crucial role in the regulation of mood, behavior, cognition, and motor activity .

Mode of Action

Prochlorperazine Dimaleate interacts with its targets by blocking the D2 dopamine receptors in the brain . This blocking action depresses the chemoreceptor trigger zone, which is involved in inducing nausea and vomiting . Additionally, it has been shown to block histaminergic, cholinergic, and noradrenergic receptors .

Biochemical Pathways

The blocking of D2 dopamine receptors by Prochlorperazine Dimaleate affects various pathways in the central nervous system . This D2 blockade results in antipsychotic, antiemetic, and other effects .

Pharmacokinetics

The pharmacokinetic properties of Prochlorperazine Dimaleate include its distribution, metabolism, and excretion . It has a volume of distribution of 22 L/kg, and it is primarily metabolized in the liver . The half-life of Prochlorperazine Dimaleate is between 6 to 10 hours . Its bioavailability is approximately 15% .

Result of Action

The molecular and cellular effects of Prochlorperazine Dimaleate’s action include the reduction of nausea and vomiting, and the short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia . It also has sedative effects, which can lead to sleep stimulation .

Action Environment

Environmental factors such as light, temperature, and moisture can influence the action, efficacy, and stability of Prochlorperazine Dimaleate . For instance, light can cause the degradation of the active pharmacophore of the drug . Moreover, the solid-state structure of the compound and the contribution of intermolecular bondings can affect its stability .

Safety and Hazards

Prochlorperazine Maleate may cause side effects such as drowsiness, dizziness, lightheadedness, blurred vision, constipation, or dry mouth . Serious side effects may include movement disorders including tardive dyskinesia and neuroleptic malignant syndrome . Use in pregnancy and breastfeeding is generally not recommended .

Future Directions

Prochlorperazine Maleate is currently used to treat severe nausea and vomiting, as well as short-term management of psychotic disorders . Future research may focus on improving its solubility and dissolution rate, potentially through the use of nanotechnology .

properties

IUPAC Name

(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKIOWHQLUWFLG-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049015
Record name Prochlorperazine dimaleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prochlorperazine maleate

CAS RN

84-02-6
Record name Prochlorperazine maleate [USP:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine dimaleate salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prochlorperazine maleate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROCHLORPERAZINE MALEATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does prochlorperazine maleate exert its antiemetic effect?

A1: Prochlorperazine maleate acts primarily as a dopamine antagonist, blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, a region responsible for triggering nausea and vomiting. []

Q2: What is the primary mechanism of action for prochlorperazine maleate's antipsychotic effect?

A2: Prochlorperazine maleate's antipsychotic effect is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, a region associated with emotions, motivation, and reward. []

Q3: What is the molecular formula and weight of prochlorperazine maleate?

A3: The molecular formula of prochlorperazine maleate is C20H24ClN3S•2C4H4O4, and its molecular weight is 606.10 g/mol. []

Q4: Are there any spectroscopic data available to characterize prochlorperazine maleate?

A4: Yes, studies have employed various spectroscopic techniques to characterize prochlorperazine maleate, including Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and assess drug-excipient compatibility [, , , ], and UV-Vis spectrophotometry for quantitative analysis. [, , , , , ]

Q5: Have any studies explored the thermal properties of prochlorperazine maleate?

A5: Yes, differential scanning calorimetry (DSC) has been used to determine the melting point and evaluate potential drug-excipient interactions of prochlorperazine maleate. [, ]

Q6: What are the challenges associated with formulating prochlorperazine maleate?

A6: Prochlorperazine maleate belongs to Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability. This poses challenges in achieving desired dissolution rates and bioavailability. [, ]

Q7: What formulation strategies have been explored to enhance the bioavailability of prochlorperazine maleate?

A7: Numerous approaches have been investigated, including:

  • Fast-dissolving tablets: Utilizing superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate to facilitate rapid disintegration and dissolution in the oral cavity. [, , , , ]
  • Sustained-release formulations: Employing hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and carbopol to control drug release over extended periods, potentially reducing dosing frequency and improving patient compliance. [, , , ]
  • Gastroretentive floating tablets: Incorporating gas-generating agents and polymers to create formulations that float in the stomach, prolonging gastric residence time and enhancing drug absorption. [, , ]
  • Mouth-dissolving films: Utilizing polymers like HPMC and plasticizers like glycerol to create thin films that dissolve rapidly in the mouth, offering improved convenience and patient acceptability. [, ]
  • Buccal patches: Designing patches that adhere to the buccal mucosa, allowing for direct drug absorption through the oral mucosa and bypassing first-pass metabolism. [, ]
  • Nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS): Encapsulating prochlorperazine maleate in nano-sized droplets to improve solubility, enhance permeability, and enable targeted delivery. [, ]

Q8: What are the advantages of using a gastroretentive floating tablet for prochlorperazine maleate?

A8: Floating tablets can remain in the stomach for extended periods, leading to increased drug absorption, reduced dosing frequency, and potentially fewer side effects. [, ]

Q9: How do buccal patches enhance the bioavailability of prochlorperazine maleate?

A9: Buccal patches allow the drug to be absorbed directly into the bloodstream through the oral mucosa, bypassing first-pass metabolism in the liver, which can significantly reduce the effective dose and minimize side effects. [, ]

Q10: What analytical techniques are commonly used to quantify prochlorperazine maleate in pharmaceutical formulations?

A10:

  • UV-Vis spectrophotometry: This widely accessible technique is used for both single-component and multi-component analysis of prochlorperazine maleate, relying on its characteristic absorbance at specific wavelengths. [, , , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and selectivity for analyzing prochlorperazine maleate in complex matrices, such as pharmaceutical formulations and biological samples. Different detection methods, including UV and mass spectrometry, can be coupled with HPLC for enhanced sensitivity and specificity. [, , , ]

Q11: Have any studies focused on developing stability-indicating methods for prochlorperazine maleate?

A11: Yes, researchers have developed and validated stability-indicating HPLC methods to assess the stability of prochlorperazine maleate under various stress conditions, such as hydrolysis, oxidation, and photodegradation. This is crucial for ensuring the quality and shelf-life of pharmaceutical products containing prochlorperazine maleate. [, ]

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